molecular formula C8H8FNO2 B7828573 3-Fluoro-5-methoxybenzamide

3-Fluoro-5-methoxybenzamide

Cat. No. B7828573
M. Wt: 169.15 g/mol
InChI Key: FGIJGNMENBJPQS-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxybenzamide is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-5-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Cell Division in Bacteria

3-Methoxybenzamide, a closely related compound to 3-Fluoro-5-methoxybenzamide, has been shown to inhibit cell division in Bacillus subtilis. This leads to filamentation and eventually the lysis of cells, suggesting potential applications in targeting bacterial cell division systems (Ohashi et al., 1999).

Development of Antibacterial Agents

Exploration of the structure−activity relationships of analogues of 3-Methoxybenzamide led to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties. This indicates a potential route for developing new antibacterial agents (Haydon et al., 2010).

Radiochemistry and PET Imaging

Compounds structurally related to 3-Fluoro-5-methoxybenzamide have been used in radiochemistry for positron emission tomography (PET) imaging. For example, 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide and its derivatives have been explored for their affinity to 5HT 2 -receptors, which are crucial in PET imaging studies (Terrière et al., 1997).

Insights from Molecular Docking and Structural Modifications

A study comparing 2,6-difluoro-3-methoxybenzamide with 3-methoxybenzamide revealed insights into the inhibition of FtsZ, a bacterial cell division protein, indicating potential applications in developing anti-bacterial agents (Barbier et al., 2023).

properties

IUPAC Name

3-fluoro-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIJGNMENBJPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Haller - 2023 - ub01.uni-tuebingen.de
The aim of this thesis was the design and synthesis of novel p38α MAPK inhibitors to gain a better understanding of the SAR and the interaction of the type I ½ residues with the R-spine. …
Number of citations: 3 ub01.uni-tuebingen.de

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